benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride
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Overview
Description
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride is a compound that features a benzyl group attached to a hydrazinyl and methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride typically involves the reaction of benzyl alcohol with 2-methylbutanoic acid in the presence of a hydrazine derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride undergoes various chemical reactions including:
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOH in aqueous solution or KOtBu in organic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzyl compounds .
Scientific Research Applications
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with a benzyl group attached to a hydroxyl group.
Benzylamine: Contains a benzyl group attached to an amine group.
Benzyl chloride: Features a benzyl group attached to a chlorine atom.
Uniqueness
Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride is unique due to the presence of both hydrazinyl and methylbutanoate groups, which confer distinct chemical and biological properties compared to other benzyl derivatives .
Properties
Molecular Formula |
C12H19ClN2O2 |
---|---|
Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
RCTWJOZHHLKUCK-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Canonical SMILES |
CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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